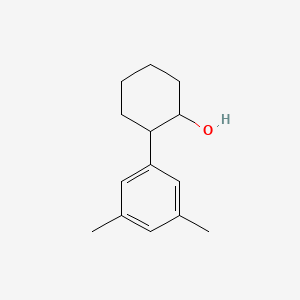
Fmoc-L-azidoalanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-azidoalanin is a derivative of the amino acid alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and an azido group is attached to the side chain. This compound is widely used in peptide synthesis and bioconjugation due to its ability to participate in click chemistry reactions, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazo transfer reaction, where the amino group of Fmoc-protected alanine is converted to an azido group using reagents like imidazole-1-sulfonyl azide hydrochloride . Another method involves the use of sodium azide in the presence of triphenylphosphine and diethyl azodicarboxylate .
Industrial Production Methods
Industrial production of Fmoc-L-azidoalanin follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the this compound is incorporated into growing peptide chains on a solid support .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-azidoalanin undergoes various chemical reactions, including:
Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Cu(I) Catalysts: Used in click chemistry reactions.
Triphenylphosphine: Used in reduction and substitution reactions.
Sodium Azide:
Major Products
1,2,3-Triazoles: Formed in click chemistry reactions.
Scientific Research Applications
Chemistry
Fmoc-L-azidoalanin is extensively used in peptide synthesis and the development of peptidomimetics. Its ability to undergo click chemistry makes it a valuable tool for creating complex peptide structures and conjugates .
Biology
In biological research, this compound is used to label proteins and peptides with fluorescent tags or other probes. This allows for the study of protein interactions, localization, and function .
Medicine
This compound is used in the development of peptide-based drugs and diagnostic agents. Its ability to form stable triazole linkages makes it useful in creating bioconjugates for targeted drug delivery and imaging .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in tissue engineering, drug delivery, and biosensing .
Mechanism of Action
The mechanism of action of Fmoc-L-azidoalanin primarily involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable 1,2,3-triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for bioconjugation and peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-azidohomoalanine: Similar to Fmoc-L-azidoalanin but with an extended side chain.
Fmoc-L-azidoornithine: Contains an additional amino group on the side chain.
Fmoc-L-azidolysine: Contains a longer side chain with an additional amino group.
Uniqueness
This compound is unique due to its balance of reactivity and stability. The azido group provides a versatile handle for bioconjugation, while the Fmoc group protects the amino group during synthesis. This combination makes it particularly useful in the synthesis of complex peptides and bioconjugates .
Properties
IUPAC Name |
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYCUDVCWLHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
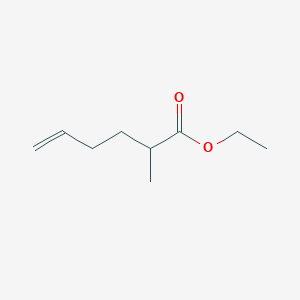
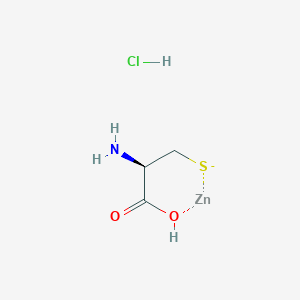
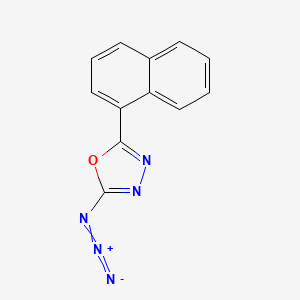
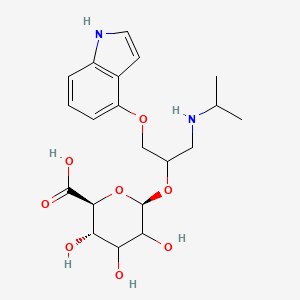
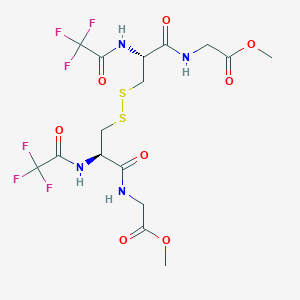
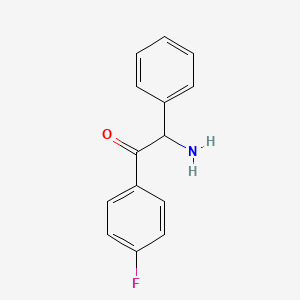
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
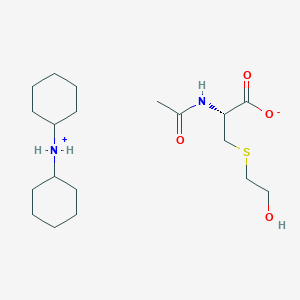
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
